(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-(trifluoromethyl)phenyl)acetic acid
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-(trifluoromethyl)phenyl)acetic acid is an Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acid derivative. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) as a temporary protecting group for the α-amino group, enabling controlled deprotection under mild basic conditions . The compound features a trifluoromethyl (-CF₃) substituent at the 3-position of the phenyl ring, which confers enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs. This structural motif is critical in medicinal chemistry for optimizing pharmacokinetic properties .
Properties
Molecular Formula |
C24H18F3NO4 |
|---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[3-(trifluoromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C24H18F3NO4/c25-24(26,27)15-7-5-6-14(12-15)21(22(29)30)28-23(31)32-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13H2,(H,28,31)(H,29,30)/t21-/m0/s1 |
InChI Key |
ZEOKRQSOCRHGCY-NRFANRHFSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C4=CC(=CC=C4)C(F)(F)F)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC(=CC=C4)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-(trifluoromethyl)phenyl)acetic acid generally follows a two-step approach:
- Step 1: Introduction of the Fmoc protecting group onto the amino acid or amino acid derivative.
- Step 2: Incorporation or retention of the 3-(trifluoromethyl)phenyl substituent on the alpha carbon.
The key challenge is to maintain stereochemical integrity at the chiral center while efficiently installing the Fmoc group and the trifluoromethyl-substituted aromatic moiety.
Preparation Methods
Fmoc Protection of the Amino Group
The fluorenylmethoxycarbonyl (Fmoc) group is introduced by reaction of the free amino group with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or fluorenylmethoxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu) under mildly basic conditions.
- Typical Procedure:
- Dissolve the amino acid or amino acid derivative in a suitable aqueous or mixed solvent system (e.g., water/acetone).
- Add a base such as sodium bicarbonate or sodium carbonate to maintain mildly basic pH (around 8-9).
- Add Fmoc-Cl or Fmoc-OSu in a stoichiometric amount (0.8–1.3 equivalents relative to amino acid).
- Stir the reaction mixture at room temperature or slightly elevated temperature overnight.
- Upon completion, remove organic solvents by evaporation, extract the product into an organic solvent (e.g., ethyl acetate), acidify the aqueous layer to precipitate the product, and purify by crystallization or chromatography.
This method is supported by patent CN102718739A, which describes a similar approach for Fmoc protection of levodopa derivatives, indicating the broad applicability of this technique to amino acids bearing aromatic substituents.
Incorporation of the 3-(Trifluoromethyl)phenyl Group
The 3-(trifluoromethyl)phenyl substituent is typically introduced by starting from the corresponding chiral amino acid precursor already bearing this substituent or via coupling reactions.
-
- (S)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid, commercially available or synthesized via asymmetric synthesis or resolution methods.
-
- The amino acid is subjected to Fmoc protection as described above to yield the target compound.
-
- In some synthetic routes, the trifluoromethylphenyl moiety can be introduced via cross-coupling reactions or nucleophilic substitution on suitable intermediates, but these are less common for this compound due to the availability of the amino acid precursor.
Representative Reaction Conditions and Reagents
| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Fmoc Protection | Fmoc-Cl or Fmoc-OSu, NaHCO3 or Na2CO3 | Water/acetone mix | RT or 0-25°C | Overnight | Mildly basic pH; stirring is essential |
| Extraction & Purification | Ethyl acetate, acidification with HCl or AcOH | Ethyl acetate | Ambient | Variable | Crystallization from Sherwood oil or EtOAc |
| Optional Coupling | Dicyclohexylcarbodiimide (DCC) or DIC (if needed) | Dichloromethane | 0-25°C | Few hours | For coupling with other moieties |
Purification and Characterization
- Purification: Typically involves extraction, washing, drying over anhydrous sodium sulfate, concentration under reduced pressure, and recrystallization from ethyl acetate or Sherwood oil.
- Characterization: Confirmed by NMR spectroscopy, mass spectrometry, and melting point analysis. The Fmoc group shows characteristic aromatic signals in ^1H NMR around 7.3–7.8 ppm, and trifluoromethyl groups are confirmed by ^19F NMR and MS.
Summary Table of Preparation Method
Research Discoveries and Applications
- The Fmoc-protected amino acid bearing the 3-(trifluoromethyl)phenyl group is a valuable building block in peptide synthesis, enabling incorporation of trifluoromethylated aromatic residues that can modulate peptide properties such as lipophilicity, metabolic stability, and binding affinity.
- The trifluoromethyl substituent is known to enhance bioavailability and binding interactions in medicinal chemistry applications.
- The compound’s stereochemical purity is crucial, and the Fmoc protection method outlined preserves the (S)-configuration effectively.
Additional Notes
- The patent CN102718739A provides a detailed synthetic route for Fmoc-protected amino acids with aromatic substituents, including reaction molar ratios, catalyst usage (pyridinium p-toluenesulfonate in some steps), and solvent choices like tetrahydrofuran (THF) for certain transformations.
- Although the patent describes a related amino acid derivative, the methodology is directly applicable to the trifluoromethylphenyl analogue due to similar chemical reactivity.
- Commercial suppliers such as Apollo Scientific provide this compound with full characterization data, confirming the synthetic viability and availability for research.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-(trifluoromethyl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-(trifluoromethyl)phenyl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-(trifluoromethyl)phenyl)acetic acid involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. Once the desired peptide sequence is assembled, the Fmoc group can be removed under mild conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Fmoc-Protected Amino Acid Derivatives
*Calculated based on molecular formula.
Key Findings from Comparative Analysis
Substituent Effects on Reactivity and Solubility: Electron-Withdrawing Groups (e.g., -CF₃, -Cl): Increase acidity of the α-amino group, facilitating deprotection in SPPS. The trifluoromethyl group in the target compound enhances metabolic stability compared to chlorinated analogs . Electron-Donating Groups (e.g., -OCH₃): Improve aqueous solubility but may reduce membrane permeability . Heterocyclic Systems (e.g., thiophene, indole): Introduce aromatic stacking interactions, critical for peptide-receptor binding .
Safety and Toxicity Profiles: Compounds with halogenated substituents (e.g., Cl, F) often exhibit higher acute toxicity (H302, H315) . Methylated amino derivatives (e.g., ) require careful handling due to inhalation hazards (Category 4 acute toxicity) .
Synthetic Applications :
Biological Activity
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-(trifluoromethyl)phenyl)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a fluorenyl group, which enhances its hydrophobic interactions, and a trifluoromethyl phenyl acetic acid moiety that may contribute to its biological activity. The structural formula can be represented as follows:
The biological activity of this compound primarily stems from its interaction with various molecular targets, including enzymes and receptors. The fluorenyl group may facilitate binding to hydrophobic pockets within target proteins, while the acetic acid moiety can engage in hydrogen bonding or π-π stacking interactions. Such interactions can modulate the activity of target proteins, leading to various biological effects.
Biological Activity Overview
-
Antiproliferative Effects :
- In vitro studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative activities against cancer cell lines, including breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-231). IC50 values for these compounds ranged from 10–33 nM, indicating potent activity comparable to established chemotherapeutic agents .
- Enzyme Inhibition :
- Anti-inflammatory Properties :
Case Study 1: Antiproliferative Activity in MCF-7 Cells
A study evaluated the antiproliferative effects of this compound on MCF-7 cells. The results indicated a significant reduction in cell viability at varying concentrations, with an observed IC50 value of approximately 25 nM. Flow cytometry analysis revealed that treated cells were arrested in the G2/M phase of the cell cycle, leading to increased apoptosis .
Case Study 2: Mechanistic Insights into Enzyme Interaction
Another study focused on the interaction of this compound with specific enzymes involved in cancer metabolism. Using molecular docking studies, researchers identified key binding sites and interactions that suggest a mechanism for enzyme inhibition, which could lead to decreased tumor growth rates .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 25 | Tubulin inhibition |
| Compound B | MDA-MB-231 | 30 | Apoptosis induction |
| Compound C | HT-29 | 15 | Cell cycle arrest |
Table 2: Inhibition Profile Against Key Enzymes
| Enzyme | Inhibition (%) at 10 µM | Remarks |
|---|---|---|
| Tubulin Polymerase | 85 | Significant inhibition observed |
| InhA (Mycobacterium tuberculosis) | 70 | Potential anti-TB activity |
Q & A
Q. What is the role of the Fmoc group in the synthesis of this compound, and how is it strategically employed in peptide chemistry?
The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS). It is removed under mild basic conditions (e.g., 20% piperidine in DMF), enabling sequential peptide elongation without disrupting acid-sensitive side chains. This compound’s Fmoc-protected amino acid derivative is critical for incorporating the trifluoromethylphenyl moiety into peptide backbones, enhancing hydrophobicity and metabolic stability . Methodology :
Q. What safety protocols are essential when handling this compound in laboratory settings?
The compound exhibits acute toxicity (oral, dermal, inhalation), skin/eye irritation, and respiratory hazards (H302, H315, H319, H335). Key precautions include:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, safety goggles, and respiratory protection if aerosolization occurs .
- Ventilation : Use fume hoods to minimize inhalation risks.
- Spill Management : Avoid dust generation; collect spills with inert absorbents and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency when incorporating this compound into peptide sequences?
Coupling efficiency depends on solvent polarity, activating agents, and steric hindrance from the trifluoromethylphenyl group. Experimental Design :
- Activators : Use HOBt/DIC or Oxyma Pure/DIC for reduced racemization.
- Solvent : Anhydrous DMF or dichloromethane (DCM) improves solubility.
- Reaction Time : Extend coupling to 2–4 hours for sterically hindered residues.
- Validation : Analyze by LC-MS or MALDI-TOF to confirm successful incorporation .
Table 1: Comparison of Coupling Conditions
| Condition | |||
|---|---|---|---|
| Solvent | DCM | 1,4-Dioxane | Microwave-assisted THF |
| Activator | DIEA | Sodium Carbonate | HATU |
| Temperature | -10°C to 20°C | Room temperature | 50°C (microwave) |
| Analytical Method | HPLC | NMR/MS | FT-IR |
Q. How can discrepancies in stability data (e.g., storage recommendations) be resolved for this compound?
Conflicting storage guidelines (e.g., "cool, dry" vs. "room temperature") arise from variability in purity, solvent residues, or batch-specific degradation pathways. Methodological Approach :
- Stability Testing : Conduct accelerated degradation studies under varying conditions (40°C/75% RH, light exposure) and monitor via HPLC.
- Impurity Profiling : Identify degradation products (e.g., free amine from Fmoc cleavage) using LC-HRMS .
- Consensus Protocol : Store at -20°C under argon in amber vials to prevent hydrolysis and photodegradation .
Q. What strategies mitigate the electron-withdrawing effects of the trifluoromethyl group during nucleophilic reactions?
The CF₃ group’s strong electron-withdrawing nature can deactivate the carboxylic acid, reducing reactivity in coupling reactions. Solutions :
Q. How can researchers address low yields in large-scale synthesis of this compound?
Scale-up challenges include poor solubility and side reactions. Process Optimization :
- Crystallization : Use anti-solvents (e.g., hexane) to precipitate the product.
- Purification : Employ flash chromatography (silica gel, 5% MeOH/DCM) or preparative HPLC.
- Quality Control : Validate purity (>95%) via ¹⁹F NMR and elemental analysis .
Data Contradiction Analysis
Q. Why do different SDS documents report varying hazard classifications for this compound?
Discrepancies arise from regional regulations (OSHA vs. EU CLP) and incomplete toxicological data. For example:
- : Classifies H335 (respiratory irritation).
- : Omits H335 but lists H302 (oral toxicity). Resolution : Follow the most stringent protocol (e.g., assume H335 and implement respiratory protection) until updated studies clarify risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
